molecular formula C17H23N5O2S B4004666 5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide

5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B4004666
M. Wt: 361.5 g/mol
InChI Key: AFJCZFJEVTXNSS-UHFFFAOYSA-N
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Description

5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of 5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiazole ring: This step involves the formation of the thiazole ring, which can be done through a cyclization reaction involving sulfur and nitrogen-containing precursors.

    Attachment of the acetyl group: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Final coupling step: The final step involves coupling the thiazole-containing intermediate with the pyrazolo[1,5-a]pyrazine core under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Thiazole-containing compounds: These compounds contain the thiazole ring and may have different functional groups attached, resulting in different activities and applications.

    Acetylated compounds: These compounds contain an acetyl group and may have different core structures, affecting their reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S/c1-5-14(17-18-10(2)11(3)25-17)19-16(24)15-8-13-9-21(12(4)23)6-7-22(13)20-15/h8,14H,5-7,9H2,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJCZFJEVTXNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(S1)C)C)NC(=O)C2=NN3CCN(CC3=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 5
5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Reactant of Route 6
5-acetyl-N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxamide

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